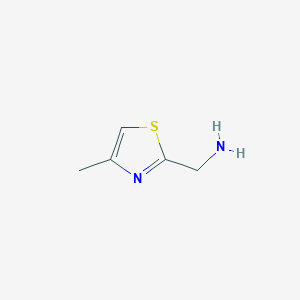

(4-Methyl-1,3-thiazol-2-yl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEGLCVIHVSMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405373 | |

| Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51221-45-5 | |

| Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (4-Methyl-1,3-thiazol-2-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,3-thiazol-2-yl)methylamine, a derivative of the versatile 2-aminothiazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and potential biological significance of this compound. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs and established chemical principles to offer valuable insights for researchers. All quantitative data are summarized in structured tables, and key experimental protocols and conceptual frameworks are illustrated with detailed diagrams.

Introduction to the 2-Aminothiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[4] This moiety is a cornerstone in medicinal chemistry, largely due to its ability to act as a bioisostere for other functional groups and its capacity for diverse chemical modifications.[5] The 2-aminothiazole subset of these compounds has been identified as a "privileged structure," meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity.[6] This promiscuity, when properly harnessed, allows for the development of potent and selective therapeutic agents.[7] this compound, with its primary amine separated from the thiazole ring by a methylene linker, presents a unique structural motif within this class, offering distinct possibilities for molecular interactions and further functionalization.

Physicochemical Properties

Precise experimental data for this compound (CAS 51221-45-5) is not extensively available in the public domain.[8][9][10][11] Therefore, the following properties are a combination of available data for the core structure and its isomer, 2-amino-4-methylthiazole (CAS 1603-91-4), along with predicted values. This approach provides a scientifically grounded estimation of the compound's characteristics.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (CAS 51221-45-5) | 2-Amino-4-methylthiazole (CAS 1603-91-4) | General Methylamine Properties |

| Molecular Formula | C₅H₈N₂S[8] | C₄H₆N₂S[12] | CH₅N |

| Molecular Weight | 128.20 g/mol | 114.17 g/mol [12] | 31.06 g/mol |

| Appearance | Likely a liquid or low-melting solid | Solid[12] | Colorless gas |

| Melting Point | Not available | 44-47 °C[12] | -93 °C |

| Boiling Point | Not available | 231-232 °C[12] | -6 °C |

| pKa (predicted) | ~7-8 (for the aminomethyl group) | Not available | 10.6 |

| Solubility | Expected to have some water solubility due to the primary amine. Soluble in organic solvents like ethanol, methanol, and DMSO.[13] | Soluble in organic solvents. | Highly soluble in water. |

| Stability | Potentially susceptible to oxidation and degradation in certain solvents like DMSO over time.[14] Should be stored under inert atmosphere and protected from light. | Generally stable under standard conditions. | Stable |

Rationale for Predicted Properties:

-

pKa: The basicity of the primary amine in this compound is expected to be the dominant factor. While the thiazole ring is weakly basic, the alkylamine will have a pKa in the typical range for primary amines, slightly influenced by the electron-withdrawing nature of the heterocyclic ring.

-

Solubility: The presence of the polar primary amine group should confer a degree of water solubility, particularly at acidic pH where it will be protonated. Its solubility in organic solvents is anticipated to be good, a common characteristic of small heterocyclic molecules.

-

Stability: 2-Aminothiazole derivatives have been reported to exhibit instability in DMSO, potentially undergoing dimerization or other degradation pathways.[14] Therefore, careful consideration of solvent choice and storage conditions is crucial for maintaining the integrity of this compound. Standard stability testing protocols should be followed to establish a re-test period for the substance.[15][16][17][18][19]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound is not explicitly detailed in readily available literature. However, its synthesis can be logically approached through modifications of established methods for constructing the 2-substituted thiazole core, most notably the Hantzsch thiazole synthesis.[20][21][22]

A plausible synthetic route would involve the reaction of a protected aminomethylthioamide with an α-haloketone. A conceptual workflow is presented below.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Hantzsch Thiazole Synthesis

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Thioamide Formation:

-

To a solution of a protected glycine derivative (e.g., Boc-glycinamide) in a suitable solvent (e.g., THF or dichloromethane), add a thionating agent (e.g., Lawesson's reagent) in a 1:0.5 molar ratio.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by quenching with a saturated sodium bicarbonate solution and extracting with an organic solvent.

-

Purify the resulting protected aminomethylthioamide by column chromatography.

-

-

Hantzsch Cyclization:

-

Dissolve the protected aminomethylthioamide and an equimolar amount of an α-haloketone (e.g., 1-chloroacetone) in a polar solvent such as ethanol or DMF.[21]

-

Heat the reaction mixture to reflux and monitor its progress by TLC.[22]

-

Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent and purify by column chromatography to yield the protected this compound.

-

-

Deprotection:

-

Dissolve the protected product in a suitable solvent.

-

Perform deprotection under appropriate conditions (e.g., acidic conditions for a Boc group, or catalytic hydrogenation for a Cbz group).

-

Neutralize the reaction mixture and extract the final product.

-

Further purification can be achieved by distillation or chromatography.

-

Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic character of the primary amine and the electronic properties of the thiazole ring.

-

Nucleophilic Amine: The primary amine is a good nucleophile and will readily react with a variety of electrophiles.[23][24][25][26] This allows for a wide range of derivatizations, including acylation, alkylation, and Schiff base formation. These reactions are fundamental for the synthesis of more complex molecules for structure-activity relationship (SAR) studies.

-

Thiazole Ring: The thiazole ring itself is relatively electron-rich and can undergo electrophilic aromatic substitution, although this is generally less facile than for more activated aromatic systems. The position of substitution will be directed by the existing methyl and aminomethyl groups.

Potential Biological Significance and Applications

While specific biological data for this compound is not widely reported, the broader class of 2-aminothiazole derivatives has a rich history in drug discovery.[3][5][7]

Potential Therapeutic Areas:

-

Antimicrobial Agents: The 2-aminothiazole scaffold is found in several antimicrobial drugs.[2] Derivatives of this class have shown activity against a range of bacterial and fungal pathogens.

-

Anticancer Agents: Numerous 2-aminothiazole derivatives have been investigated for their anticancer properties, often acting as inhibitors of protein kinases that are crucial for tumor growth and survival.[5]

-

Anti-inflammatory Agents: The anti-inflammatory potential of 2-aminothiazole compounds has also been explored.[3]

The structural features of this compound make it a valuable building block for combinatorial libraries aimed at discovering novel therapeutic agents in these and other disease areas. The primary amine provides a convenient handle for the introduction of diverse substituents, allowing for the systematic exploration of the chemical space around the 2-aminothiazole core.

Caption: The central role of the 2-aminothiazole scaffold in medicinal chemistry.

Conclusion

This compound is a molecule with significant untapped potential in the field of drug discovery. While direct experimental data is sparse, a comprehensive understanding of its basic properties can be inferred from the rich chemistry of the 2-aminothiazole class of compounds. Its straightforward, albeit theoretical, synthetic accessibility and the reactivity of its primary amine make it an attractive starting point for the development of new chemical entities with a wide range of potential therapeutic applications. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential as a valuable tool for medicinal chemists.

References

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1461.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2019). Chemistry – A European Journal, 25(57), 13131–13135.

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ResearchGate.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.

- This compound. (n.d.). Local Pharma Guide.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(29), 18659–18671.

- 4-methyl-1,3-thiazol-2-amine - 1603-91-4. (n.d.). ChemSynthesis.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257–267.

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings, 2453(1), 030022.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7310.

- This compound|CAS 51221-45-5. (n.d.). Angene.

- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.

- C-(4-Methyl-thiazol-2-yl)-methylamine | CAS 51221-45-5. (n.d.). P212121 Store.

- Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library.

- 1,3-thiazol-2-amine - 96-50-4. (n.d.). ChemSynthesis.

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). Heliyon, 9(1), e12777.

- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (2015). International Journal of Molecular Sciences, 16(12), 28744–28782.

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2022). EXCLI Journal, 21, 918–935.

- Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. (2015). International Journal of Molecular Sciences, 16(12), 28744–28782.

- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Chemistry of Heterocyclic Compounds, 58(1), 60–65.

- Guideline on stability testing for applications for variations to a marketing authorisation. (2014). European Medicines Agency.

- Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. (2015). ResearchGate.

- Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). IUPAC-NIST Solubility Data Series.

- Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. (2018). MedChemComm, 9(7), 1157–1163.

- Note for guidance on in-use stability testing of human medicinal products. (2001). European Medicines Agency.

- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency.

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2007). Molecules, 12(5), 1159–1163.

- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021).

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- pKa Data Compiled by R. Williams. (n.d.).

- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.

- Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1). (n.d.). PubChem.

- Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). Molecules, 27(12), 3929.

- Stability studies of the effect of crosslinking on hydrochlorothiazide release. (2009). Drug Discoveries & Therapeutics, 3(3), 136–142.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. jk-sci.com [jk-sci.com]

- 9. CAS NO. 51221-45-5 | this compound | C5H8N2S [localpharmaguide.com]

- 10. This compound|CAS 51221-45-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 11. store.p212121.com [store.p212121.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. srdata.nist.gov [srdata.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Stability studies of the effect of crosslinking on hydrochlorothiazide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. chemhelpasap.com [chemhelpasap.com]

- 22. mdpi.com [mdpi.com]

- 23. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)methylamine: A Key Heterocyclic Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (4-Methyl-1,3-thiazol-2-yl)methylamine (CAS Number: 51221-45-5), a heterocyclic primary amine of significant interest to researchers, medicinal chemists, and professionals in drug development. The 2-aminomethylthiazole scaffold is a privileged structure found in numerous biologically active compounds, serving as a critical pharmacophore for a range of therapeutic targets. This document details the physicochemical properties, robust synthesis protocols, reactivity, and key applications of this versatile building block. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to serve as an essential resource for the effective utilization of this compound in the synthesis of novel chemical entities.

Introduction and Significance

The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs, including the antibiotic Penicillin and the anti-inflammatory agent Meloxicam.[1][2] The specific substitution pattern of a 2-aminomethyl group on a 4-methylthiazole core, as seen in this compound, offers a unique combination of structural features. The primary amine provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, can engage in crucial hydrogen bonding and other non-covalent interactions within biological targets.[3]

This compound is particularly relevant in the design of kinase inhibitors, where the 2-aminothiazole moiety has been identified as a key "hinge-binding" element in drugs like the multi-kinase inhibitor Dasatinib.[4] The strategic placement of the methyl group at the 4-position can influence the molecule's conformation and metabolic stability. Understanding the synthesis, reactivity, and spectroscopic signature of this building block is therefore paramount for its successful application in drug discovery programs.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its handling, reaction setup, and purification. The key identifiers and properties are summarized below.

| Identifier | Value | Reference(s) |

| IUPAC Name | (4-methyl-1,3-thiazol-2-yl)methanamine | [4] |

| CAS Number | 51221-45-5 | [5] |

| Molecular Formula | C₅H₈N₂S | [5] |

| Molecular Weight | 128.2 g/mol | [5] |

| Canonical SMILES | CC1=CSC(=N1)CN | [4] |

| InChI Key | OJEGLCVIHVSMMR-UHFFFAOYSA-N | [4] |

| Appearance | Expected to be a liquid or low-melting solid | General observation for similar small amines |

| Purity | >95.0% (as commercially available) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely documented in peer-reviewed literature, suggesting its primary role as a specialized building block. However, its structure lends itself to several logical and established synthetic strategies. Two robust protocols are detailed below, based on the reduction of a nitrile precursor and the direct amination of a chloromethyl intermediate.

Workflow for Synthesis

The synthesis of the target amine can be approached from two common precursors: a nitrile or a chloromethyl derivative. Both pathways are reliable and utilize standard laboratory transformations.

Protocol 1: Reduction of (4-Methyl-1,3-thiazol-2-yl)acetonitrile

This is a classical and highly effective method for the preparation of primary amines from their corresponding nitriles. Lithium aluminum hydride (LAH) is a potent reducing agent suitable for this transformation.[6][7]

Causality: The highly polarized Al-H bond in LiAlH₄ delivers a hydride (H⁻) nucleophile to the electrophilic carbon of the nitrile group. Subsequent hydride additions and workup lead to the formation of the primary amine.[7]

Materials:

-

(4-Methyl-1,3-thiazol-2-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Aqueous sodium hydroxide

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and reflux condenser

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve (4-Methyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then distilled water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts.

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Isolation: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation if required.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic analysis (NMR, IR, MS) as detailed in Section 5. The disappearance of the nitrile peak (~2250 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.

Protocol 2: Gabriel Synthesis from 2-(Chloromethyl)-4-methylthiazole

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination using ammonia.[8][9][10]

Causality: Potassium phthalimide serves as a protected form of an ammonia anion. It undergoes an SN2 reaction with the alkyl halide. The phthalimide group is then cleaved, typically with hydrazine, to release the desired primary amine.[9]

Materials:

-

2-(Chloromethyl)-4-methylthiazole

-

Potassium phthalimide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Sodium hydroxide

Step-by-Step Methodology:

-

Alkylation: In a round-bottom flask, dissolve 2-(Chloromethyl)-4-methylthiazole (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF. Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC indicates the consumption of the starting halide.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into ice water. The N-substituted phthalimide intermediate will precipitate. Filter the solid, wash with water, and dry.

-

Deprotection (Hydrazinolysis): Suspend the dried N-((4-methyl-1,3-thiazol-2-yl)methyl)phthalimide intermediate in ethanol. Add hydrazine hydrate (1.5 eq.) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Workup: Cool the mixture to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

-

Extraction: Concentrate the filtrate under reduced pressure. Basify the aqueous residue with aqueous NaOH to pH > 12 and extract the product with diethyl ether or dichloromethane (3 x volumes).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target amine.

Self-Validation: Successful synthesis of the intermediate can be confirmed by the disappearance of the N-H proton of phthalimide in the ¹H NMR spectrum. Final product confirmation relies on the spectroscopic methods outlined in Section 5.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the nucleophilicity of its primary amine. This functional group readily participates in a variety of bond-forming reactions, making it an invaluable tool for molecular elaboration.

A primary application of this scaffold is in the synthesis of protein kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the kinase ATP-binding site. The 2-aminothiazole motif is particularly effective in this role.[3] For example, while Dasatinib itself does not contain this exact fragment, its core structure highlights the importance of the N-aryl-2-aminothiazole-5-carboxamide scaffold.[6] this compound can be used to synthesize analogs of such inhibitors where the carboxamide is replaced by other linkers, or where it serves as a fragment for building novel kinase-targeting libraries.[11]

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Reference: TMS (0.00 ppm)

-

δ ~7.0 ppm (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring.

-

δ ~4.1 ppm (s, 2H): This singlet is assigned to the methylene protons (-CH₂-) adjacent to the amine and the thiazole ring.

-

δ ~2.4 ppm (s, 3H): This singlet represents the protons of the methyl group (-CH₃) at the 4-position of the thiazole ring.

-

δ ~1.8 ppm (br s, 2H): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Reference: CDCl₃ (77.16 ppm)

-

δ ~172 ppm: Carbon C2 of the thiazole ring (the carbon bearing the aminomethyl group). This carbon is typically the most downfield in the ring.

-

δ ~150 ppm: Carbon C4 of the thiazole ring (the carbon bearing the methyl group).

-

δ ~115 ppm: Carbon C5 of the thiazole ring (the C-H carbon).

-

δ ~48 ppm: Methylene carbon (-CH₂-).

-

δ ~17 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (Predicted)

-

~3400-3300 cm⁻¹ (two bands, medium): Symmetric and asymmetric N-H stretching of the primary amine.

-

~3100 cm⁻¹ (weak): Aromatic C-H stretch of the thiazole ring.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the methyl and methylene groups.

-

~1620 cm⁻¹ (medium): N-H scissoring (bending) vibration of the primary amine.

-

~1550 cm⁻¹ (strong): C=N stretching vibration within the thiazole ring.

-

~1450 cm⁻¹ (strong): C=C stretching vibration of the thiazole ring.

Mass Spectrometry (EI) (Predicted)

-

Molecular Ion (M⁺): m/z = 128. This peak, corresponding to the molecular weight, should be observable.

-

Key Fragmentation: A prominent fragment would be expected at m/z = 112 due to the loss of the amino group (•NH₂) via alpha-cleavage, resulting in a stable, resonance-stabilized cation. Another significant fragment could appear at m/z = 97 corresponding to the loss of the CH₂NH group.

Safety and Handling

As a primary amine, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Expected to cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward, albeit not widely published, synthesis via established chemical transformations makes it an accessible intermediate for research laboratories. The reactive primary amine, coupled with the biologically relevant 2-aminomethylthiazole core, provides a versatile platform for the construction of novel and complex molecules, particularly in the pursuit of new kinase inhibitors and other therapeutic agents. This guide provides the foundational knowledge, detailed protocols, and predictive characterization data necessary for scientists to confidently incorporate this compound into their synthetic endeavors.

References

- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

- MELOXICAM - API SYNTHESIS.

- [Reference not found]

- [Reference not found]

- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. PubMed. [Link]

- Lithium Aluminum Hydride (LiAlH4)

- Gabriel Synthesis. Wikipedia. [Link]

- [Reference not found]

- [Reference not found]

- Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

- [Reference not found]

- [Reference not found]

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

- The Gabriel Synthesis. Master Organic Chemistry. [Link]

- [Reference not found]

- [Reference not found]

Sources

- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - (4-methyl-1,3-thiazol-2-yl)methanamine (C5H8N2S) [pubchemlite.lcsb.uni.lu]

- 5. (4-methyl-1,3-thiazol-2-yl)methanamine [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. (2-Methylthiazol-4-yl)MethanaMine | C5H8N2S | CID 18467479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Fluoroacetic acid [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)methylamine: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a vast array of therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This guide focuses on a specific, yet highly valuable, building block: (4-Methyl-1,3-thiazol-2-yl)methylamine. This compound serves as a crucial intermediate for the synthesis of more complex molecules, offering a reactive primary amine handle on a stable, biologically relevant core. Understanding its structure, synthesis, and reactivity is paramount for researchers aiming to leverage its potential in drug discovery and development.

Part 1: Molecular Structure and IUPAC Nomenclature

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and formal naming conventions.

IUPAC Name

The systematically assigned and internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is (4-methyl-1,3-thiazol-2-yl)methanamine .[1] This name precisely describes the arrangement of atoms within the molecule.

Molecular Structure

The molecular structure of (4-Methyl-1,3-thiazol-2-yl)methanamine is characterized by a central 1,3-thiazole ring. A methyl group is attached at the 4-position of this ring, and a methylamine group (-CH₂NH₂) is bonded to the 2-position.

Caption: 2D representation of (4-Methyl-1,3-thiazol-2-yl)methanamine.

Key Physicochemical Properties

A summary of the key physicochemical properties of (4-methyl-1,3-thiazol-2-yl)methanamine is provided in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 51221-45-5 | [1] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | |

| Appearance | Liquid (at ambient temp.) | |

| InChIKey | OJEGLCVIHVSMMR-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Characterization

The reliable synthesis and thorough characterization of (4-Methyl-1,3-thiazol-2-yl)methanamine are critical for its application in research and development. This section outlines a common synthetic strategy and the expected spectroscopic data for structural verification.

Synthetic Protocol: A Two-Step Approach

A prevalent and efficient method for the synthesis of (4-Methyl-1,3-thiazol-2-yl)methanamine involves a two-step process starting from readily available precursors. This approach is favored for its relatively mild conditions and good yields.

Caption: Synthetic workflow for (4-Methyl-1,3-thiazol-2-yl)methanamine.

Step 1: Synthesis of 2-(Azidomethyl)-4-methylthiazole (Intermediate)

The initial step involves the nucleophilic substitution of a suitable leaving group at the 2-methyl position of a 4-methylthiazole derivative with an azide source. A common starting material is 2-(chloromethyl)-4-methylthiazole.

-

Reaction: 2-(Chloromethyl)-4-methylthiazole is reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Causality: The azide ion (N₃⁻) is a potent nucleophile that readily displaces the chloride leaving group. The use of a polar aprotic solvent like DMF facilitates the dissolution of the azide salt and promotes the Sₙ2 reaction mechanism.

-

Protocol:

-

Dissolve 2-(chloromethyl)-4-methylthiazole in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric excess of sodium azide to the solution.

-

Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(azidomethyl)-4-methylthiazole.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Reduction of 2-(Azidomethyl)-4-methylthiazole to (4-Methyl-1,3-thiazol-2-yl)methanamine (Final Product)

The azide intermediate is then reduced to the corresponding primary amine. Several reducing agents can be employed for this transformation.

-

Reaction: The azide group is reduced to an amine group.

-

Causality: Catalytic hydrogenation (e.g., with H₂ gas over a palladium on carbon catalyst) or chemical reduction (e.g., with lithium aluminum hydride, LiAlH₄) are effective methods for this conversion. The choice of reducing agent may depend on the presence of other functional groups in the molecule and desired reaction conditions.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve the 2-(azidomethyl)-4-methylthiazole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically from a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired (4-Methyl-1,3-thiazol-2-yl)methanamine.

-

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized (4-Methyl-1,3-thiazol-2-yl)methanamine.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | Singlet | 1H | Thiazole ring proton (H-5) |

| ~4.0-4.2 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |

| ~2.3-2.5 | Singlet | 3H | Methyl protons (-CH₃) |

| ~1.5-2.0 | Broad Singlet | 2H | Amine protons (-NH₂) |

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Thiazole ring carbon (C-2) |

| ~148-152 | Thiazole ring carbon (C-4) |

| ~110-115 | Thiazole ring carbon (C-5) |

| ~45-50 | Methylene carbon (-CH₂-NH₂) |

| ~15-20 | Methyl carbon (-CH₃) |

FTIR Spectroscopy (Fourier-Transform Infrared)

The FTIR spectrum is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretching (primary amine) |

| 2850-2960 | Medium | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (primary amine) |

| ~1550, ~1450 | Medium-Strong | C=N and C=C stretching (thiazole ring) |

Part 3: Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide range of biologically active compounds. Its utility stems from the presence of a reactive primary amine, which allows for the straightforward introduction of diverse functionalities through reactions such as acylation, alkylation, and reductive amination.

Role as a Key Intermediate

The primary application of this compound in drug discovery is as a key intermediate. The thiazole core provides a stable and often biologically favorable scaffold, while the methylamine side chain serves as a point of attachment for various pharmacophoric groups. This modular approach allows for the rapid generation of compound libraries for screening against biological targets.

Examples in Medicinal Chemistry

While specific blockbuster drugs directly containing the this compound fragment may be limited, its structural motif is present in numerous patented compounds and research molecules with potential therapeutic applications. For instance, derivatives of 2-aminomethylthiazoles have been investigated for their activity as:

-

Kinase Inhibitors: The amine group can be functionalized to interact with the hinge region of protein kinases, a common strategy in the design of anticancer agents.

-

Receptor Antagonists: By appending appropriate substituents, molecules targeting various G-protein coupled receptors (GPCRs) can be synthesized.

-

Enzyme Inhibitors: The thiazole ring and the appended functionalities can be designed to fit into the active site of specific enzymes, leading to their inhibition.

The exploration of patent literature reveals that compounds incorporating the this compound core are frequently claimed in patents related to the treatment of a variety of diseases, underscoring its importance in the quest for novel therapeutics.[2]

Conclusion

(4-Methyl-1,3-thiazol-2-yl)methanamine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis, combined with the biological relevance of the thiazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. A thorough understanding of its molecular structure, synthetic routes, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in the design and synthesis of the next generation of innovative medicines.

References

- PubChem. (4-methyl-1,3-thiazol-2-yl)methanamine. National Center for Biotechnology Information.

- Harbeson, S. L., Masse, C. E., & Liu, J. F. (2013). U.S. Patent No. US-2013005742-A1. U.S.

- SpectraBase. 4-Methyl-N-propan-2-yl-1,3-thiazol-2-amine.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(21), 6433. [Link]

Sources

A Senior Application Scientist's Guide to (4-Methyl-1,3-thiazol-2-yl)methylamine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures appear with remarkable frequency, earning the designation of "privileged scaffolds." The thiazole ring is a quintessential example of such a structure. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a cornerstone in the design of bioactive molecules. Thiazole derivatives are integral components of numerous approved drugs and are continually explored for novel therapeutic applications, ranging from antimicrobial to anticancer agents.[1] This guide focuses on a specific, highly versatile building block: (4-Methyl-1,3-thiazol-2-yl)methylamine (C₅H₈N₂S). We will delve into its synthesis, analytical characterization, reactivity, and strategic deployment in drug development programs, providing the field-proven insights necessary to leverage this compound to its full potential.

Core Molecular Attributes and Physicochemical Profile

This compound is a primary amine featuring a methyl-substituted thiazole ring. This substitution pattern provides a balance of steric and electronic features that are crucial for its utility as a synthetic intermediate.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="1,0!", fontcolor="#202124"]; N3 [label="N", pos="0,-0.866!", color="#4285F4", fontcolor="#FFFFFF"]; C4 [label="-1,-0.866!", label="C", fontcolor="#202124"]; C5 [label="-1,0.866!", label="C", fontcolor="#202124"]; S1 [label="S", pos="0.6,2!", color="#FBBC05", fontcolor="#202124"]; C_Me [label="CH₃", pos="-2,-1.732!", fontcolor="#202124"]; C_CH2 [label="CH₂", pos="2.3,0!", fontcolor="#202124"]; N_NH2 [label="NH₂", pos="3.3,0!", color="#4285F4", fontcolor="#FFFFFF"];

// Draw bonds C2 -- N1; N1 -- C5; C5 -- C4; C4 -- N3; N3 -- C2; C5 -- S1 [style=invis]; // Invisible edge for positioning C2 -- C_CH2; C_CH2 -- N_NH2; C4 -- C_Me;

// Manually create the thiazole ring with the sulfur atom // This is a visual representation; exact bond angles are approximated for clarity. // A more accurate way would involve complex splines or graph layout engines. // For this purpose, we will represent it as a pentagon-like structure. // We will use invisible edges to guide the layout and then draw the visible ones. // The positions above are a starting point. Let's try to refine.

// Let's restart the graph with a better layout strategy for the ring. graph "Thiazole_Ring" { node [shape="plaintext", fontcolor="#202124"]; edge [color="#202124"];

} }

Below is a summary of its key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.19 g/mol | [3] |

| Monoisotopic Mass | 128.04082 Da | [2] |

| CAS Number | 51221-45-5 | [4] |

| Predicted XlogP | 0.2 | [2] |

| InChIKey | OJEGLCVIHVSMMR-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CSC(=N1)CN | [2] |

Note: Physicochemical properties such as melting point and boiling point are not consistently reported for the free base and are more readily available for its salt forms, such as the dihydrochloride salt (C₅H₁₀Cl₂N₂S, MW: 201.11).[5]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is not commonly detailed in introductory literature but can be inferred from related syntheses of substituted thiazoles. A prevalent strategy involves the Hantzsch thiazole synthesis or modifications thereof, starting from thioamides and α-haloketones. For this specific molecule, a more direct route often involves the modification of a pre-formed 2-substituted-4-methylthiazole.

A plausible and efficient laboratory-scale synthesis involves the reduction of the corresponding nitrile, (4-methyl-1,3-thiazol-2-yl)acetonitrile. This precursor is commercially available and provides a direct pathway to the target primary amine.

Experimental Protocol: Reduction of (4-methyl-1,3-thiazol-2-yl)acetonitrile

This protocol describes a standard lithium aluminum hydride (LAH) reduction. Causality : LAH is a powerful, non-selective reducing agent ideal for converting nitriles to primary amines. The choice of an anhydrous ether solvent like THF is critical, as LAH reacts violently with protic solvents. The reaction is performed under an inert atmosphere to prevent quenching of the highly reactive LAH by atmospheric moisture.

Materials:

-

(4-methyl-1,3-thiazol-2-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

LAH Suspension: Carefully suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath. Rationale : Adding the nitrile to the LAH slurry at a reduced temperature helps to control the initial exothermic reaction.

-

Nitrile Addition: Dissolve (4-methyl-1,3-thiazol-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel over 30-45 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. Rationale : This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered, simplifying the isolation of the product.

-

Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide) to yield the pure amine.

-

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Analytical Characterization and Spectral Data

Accurate characterization is the bedrock of chemical synthesis. The following data serve as a benchmark for validating the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[6] While experimental spectra from a specific vendor or publication are the gold standard, predicted shifts are invaluable for preliminary identification.

| Predicted ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Thiazole-H | ~6.9 | Singlet | 1H | C5-H |

| Methylene | ~4.0 | Singlet | 2H | -CH₂-NH₂ |

| Methyl | ~2.4 | Singlet | 3H | C4-CH₃ |

| Amine | Variable (1.5-3.0) | Broad Singlet | 2H | -NH₂ |

| Predicted ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Thiazole C2 | ~170 | C-CN |

| Thiazole C4 | ~148 | C-CH₃ |

| Thiazole C5 | ~115 | C-H |

| Methylene | ~45 | -CH₂-NH₂ |

| Methyl | ~17 | -CH₃ |

Note: Spectral data for related compounds can be found in various sources.[7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium, Doublet |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C=N Stretch (Thiazole) | ~1660 | Medium |

| C=C Stretch (Thiazole) | ~1520 | Medium |

| N-H Bend (Amine) | 1590-1650 | Medium |

Note: Specific peak positions can be influenced by sample preparation (e.g., neat, KBr pellet, solution).[7][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight. For C₅H₈N₂S, the expected exact mass and common adducts are listed below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.04810 |

| [M+Na]⁺ | 151.03004 |

Source: PubChemLite.[2]

Reactivity and Strategic Application in Drug Discovery

The true value of this compound lies in its role as a versatile synthon. The primary amine is a potent nucleophile, allowing for a wide range of chemical transformations to build molecular complexity.

This building block is particularly valuable in constructing molecules that target kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The thiazole ring can act as a hinge-binding motif, while the appended amine provides a vector for introducing substituents that can occupy various pockets of a protein's active site.

Case Study Example: CDK12 Inhibitors Recent research has highlighted the discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target of interest for treating esophageal squamous cell carcinoma.[15] While not our exact starting material, this example demonstrates the power of the aminothiazole scaffold. Our title compound serves as a key precursor to such structures, where the primary amine can be methylated and subsequently used in nucleophilic aromatic substitution reactions with activated pyrimidines to build the final complex molecule.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound and its precursors should be handled with appropriate personal protective equipment (PPE).

| Hazard Category | Recommendations and Precautions | Source(s) |

| Personal Protection | Wear tightly fitting safety goggles, chemical-impermeable gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood. | [3][16][17] |

| Health Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[18][19] Always avoid breathing vapors or dust. | [16][17][20] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth; do not induce vomiting. Seek medical attention if symptoms persist. | [3][16] |

| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing. Wear self-contained breathing apparatus if necessary. | [3] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, acids, and bases. The compound may be hygroscopic. | [16][17] |

| Spill & Disposal | Absorb spills with inert material and dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [16][17] |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and the privileged nature of its thiazole core make it an invaluable building block for generating libraries of novel compounds in drug discovery campaigns. By understanding its synthesis, characterization, and safe handling, researchers can effectively integrate this versatile intermediate into their workflows, accelerating the path toward new therapeutic agents.

References

- Chemical Safety Data Sheet MSDS / SDS - METHYL-THIAZOL-4-YLMETHYL-AMINE. (2022-08-11). ChemicalBook.

- Thiazol-4-yl-methylamine hydrochloride. Chem-Impex.

- 4-methyl-1,3-thiazol-2-amine - 1603-91-4, C4H6N2S, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemSynthesis.

- SAFETY DATA SHEET. (2010-03-26). Fisher Scientific.

- SAFETY DATA SHEET. (2010-10-29). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025-04-29). Sigma-Aldrich.

- SAFETY DATA SHEET. Airgas.

- 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. PubChem.

- C -(4-Methyl-thiazol-2-yl)-methylamine; dihydrochloride. CymitQuimica.

- (4-Phenyl-thiazol-2-yl)methylamine. J&K Scientific.

- (2-Ethyl-1,3-thiazol-4-yl)methylamine. PubChem.

- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR. Sigma-Aldrich.

- C-(4-Methyl-thiazol-2-yl)-methylamine. P212121 Store.

- (4-methyl-1,3-thiazol-2-yl)methanamine. PubChemLite.

- 1,3-Thiazol-2-ylmethanamine. PubChem.

- 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate.

- 4-Phenyl-thiazol-2-yl-methylamine hydrochloride. Biosynth.

- 1,3-thiazol-2-amine - 96-50-4, C3H4N2S, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemSynthesis.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021-08-25). PubMed Central.

- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.

- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PubMed Central.

- Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate.

- Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. PubChem.

- Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2025-01-19).

- Spectroscopy Problems. Organic Chemistry at CU Boulder.

- (4-methyl-1,3-thiazol-2-yl)acetonitrile(19785-39-8) 1 h nmr. ChemicalBook.

- The Journal of Organic Chemistry Ahead of Print. ACS Publications.

- (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-11). ResearchGate.

- Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. (2020-02-26). ResearchGate.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

- 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI.

- Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017-03-06). RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - (4-methyl-1,3-thiazol-2-yl)methanamine (C5H8N2S) [pubchemlite.lcsb.uni.lu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. store.p212121.com [store.p212121.com]

- 5. C -(4-Methyl-thiazol-2-yl)-methylamine; dihydrochloride [cymitquimica.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. (4-METHYL-1,3-THIAZOL-2-YL)ACETONITRILE(19785-39-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | C6H11N3S | CID 351685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. [(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine | C7H12N2S | CID 16494968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. airgas.com [airgas.com]

A Technical Guide to the Therapeutic Applications of Methylthiazole Compounds

Executive Summary

The methylthiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Characterized by a five-membered ring containing both sulfur and nitrogen atoms, this structure serves as a versatile backbone for a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged structure" in the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse therapeutic applications of methylthiazole derivatives, targeting a range of diseases from neurodegenerative disorders and cancer to infectious and metabolic diseases. We will delve into key experimental methodologies, structure-activity relationships, and future prospects, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising class of compounds.

The Methylthiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring, and specifically its methyl-substituted derivatives, is a recurring feature in numerous FDA-approved drugs and clinical candidates, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam[1][2]. Its prevalence stems from several key physicochemical properties:

-

Aromaticity and Stability: The ring system is aromatic, lending it metabolic stability.

-

Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.

-

Versatile Substitution: The carbon and nitrogen atoms on the ring provide multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.

-

Bioisosteric Replacement: The thiazole moiety is often used as a bioisostere for other aromatic rings, offering a way to modulate a compound's properties while retaining its core binding interactions.

These features make the methylthiazole core an ideal starting point for library synthesis and lead optimization campaigns across various therapeutic areas[3][4].

Prominent Therapeutic Applications

Methylthiazole derivatives have demonstrated a remarkable breadth of biological activity. Their therapeutic potential is being actively explored in several key areas of medicine.

Neurodegenerative Disorders

One of the most extensively studied applications of methylthiazole compounds is in the field of neuroprotection[5]. Derivatives of 4-methylthiazole (MZ) have emerged as promising agents against the neuronal damage seen in Alzheimer's, Parkinson's, and ischemic stroke[5][6].

The lead compound in this area is Chlormethiazole (CMZ) , a sedative agent whose neuroprotective effects have been widely documented in preclinical models[7][8]. The mechanisms underlying these effects are multifaceted:

-

GABAergic System Potentiation: Many methylthiazole derivatives, including CMZ, enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain[5][9][10]. This potentiation increases chloride ion influx, hyperpolarizing the neuron and making it less susceptible to glutamate-induced excitotoxicity—a major driver of cell death in neurological disorders[9].

-

GABA-Independent Pathways: Certain derivatives exert neuroprotection through mechanisms independent of GABA receptors[5][7]. One such pathway involves the upregulation of the Nrf2/HO-1 signaling cascade, a critical cellular defense against oxidative stress[5].

The dual mechanisms of action make these compounds particularly attractive candidates for treating complex, multifactorial neurodegenerative diseases[7][9][11].

Caption: GABAergic neuroprotective pathway of Methylthiazole compounds.

Oncology

The methylthiazole scaffold is a key component in a variety of anticancer agents, targeting the uncontrolled proliferation that characterizes cancer[4][12][13]. These compounds function through several mechanisms, including the inhibition of critical enzymes involved in cancer cell growth and metabolism.

-

Kinase Inhibition: Many 2-aminothiazole derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer[13].

-

Enzyme Inhibition: Methyl salicylate-based thiazoles have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme linked to breast cancer[14]. Other derivatives have been designed to inhibit Lactate Dehydrogenase (LDH), an enzyme crucial for the altered metabolism (aerobic glycolysis) of invasive tumor cells[15].

The cytotoxic effects of these compounds have been validated against a wide range of human cancer cell lines.

| Compound Class | Target Cancer Cell Line | Reported IC50 Value (µM) | Reference |

| 4β-(thiazol-2-yl) amino-podophyllotoxin | A549 (Lung) | 0.16 ± 0.06 | [13] |

| 4β-(thiazol-2-yl) amino-podophyllotoxin | HepG2 (Liver) | 0.13 ± 0.05 | [13] |

| Benzimidazole-thiazole derivative | PC12 (Pheochromocytoma) | 0.298 | [13] |

| Methyl salicylate based thiazole (3j) | T47D (Breast) | 0.51 ± 0.15 | [14] |

Infectious Diseases

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents[16]. Methylthiazole derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties[17][18][19].

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration of bacterial cell membranes, contributing to their inhibitory activity against both Gram-positive and Gram-negative bacteria[18]. Potent activity has been demonstrated against challenging pathogens, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA)[20]. Research has identified that a thiazole ring connected to a cationic element and a lipophilic moiety is a key structural combination for potent anti-MRSA activity[20].

Inflammatory and Metabolic Disorders

The therapeutic utility of methylthiazole compounds extends to inflammatory and metabolic diseases.

-

Anti-inflammatory Activity: Certain 5-methylthiazole-thiazolidinone conjugates have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway[1][21][22]. Some of these compounds showed better activity than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin[2].

-

Antidiabetic Potential: Thiazole derivatives are being investigated for the treatment of type 2 diabetes. Mechanisms include the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. Additionally, isothiazole-based compounds have been developed as agonists for GPR120, a G protein-coupled receptor that has emerged as an attractive target for treating metabolic diseases[23].

Key Experimental Protocols & Methodologies

To facilitate further research in this area, this section provides standardized protocols for the synthesis and evaluation of methylthiazole compounds.

General Synthetic Strategy: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for creating the 2-amino-4-methylthiazole core. It involves the condensation of an α-haloketone with a thiourea or thioamide[19].

Caption: Workflow for the Hantzsch synthesis of a methylthiazole derivative.

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve thiourea (1.0 equivalent) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition of Haloketone: To the stirring solution, add an α-haloketone (e.g., chloroacetone, 1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After completion, cool the mixture to room temperature. A precipitate of the hydrohalide salt of the aminothiazole may form.

-

Work-up: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-amino-4-methylthiazole derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Efficacy Assessment: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is widely used to screen the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methylthiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.

-

Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value—the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic efficacy of methylthiazole compounds is highly dependent on their specific chemical structure. SAR studies have revealed that small modifications to the substituents on the thiazole ring can dramatically alter biological activity and target selectivity[1][2]. For example, in a series of anti-inflammatory agents, the nature and position of substituents on an associated benzylidene ring were found to be critical for potency[21].

Despite their promise, the development of methylthiazole-based drugs faces challenges, including potential bioactivation into reactive metabolites that can cause toxicity[24]. Future research will need to focus on:

-

Lead Optimization: Designing derivatives with improved safety profiles by modifying metabolic "soft spots" or replacing the isothiazole ring with bioisosteric alternatives[24].

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways to better understand both efficacy and potential off-target effects.

-

Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and target-site accumulation of these compounds.

Conclusion

The methylthiazole scaffold is a remarkably versatile and pharmacologically significant structure that continues to be a rich source of therapeutic innovation. Its derivatives have demonstrated potent activity in preclinical and clinical studies across a spectrum of diseases, including neurodegeneration, cancer, and infectious and metabolic disorders. The ability to modulate the core structure allows for the generation of compounds with diverse mechanisms of action, from GABA-A receptor potentiation to enzyme inhibition. As our understanding of the structure-activity relationships and metabolic pathways of these compounds deepens, the methylthiazole core is poised to remain a cornerstone of drug discovery efforts for years to come.

References

- Qin, Z., Luo, J., Vrandevre, L., et al. (2014). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Chemical Neuroscience, 5(5), 379-391.

- Qin, Z., Luo, J., Vrandevre, L., et al. (2014). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Columbia Academic Commons.

- Jackson, S. J., Tovey, S. C., Taday, P. F., et al. (2010). Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation. British Journal of Pharmacology, 159(1), 195-207.